molecular formula C19H20N4O3 B2643575 N-(3,4-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251598-68-1

N-(3,4-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2643575
CAS RN: 1251598-68-1
M. Wt: 352.394
InChI Key: XTMJMHNLQPJMNP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity Exploration

Compounds with detailed molecular structures are frequently analyzed for their biological activity. This involves testing them against various biological targets, such as enzymes, ion channels, or receptors, to understand their potential therapeutic effects or toxicological profiles. For example, compounds have been studied for their antiarrhythmic effects during chronic treatment, indicating their potential use in treating cardiovascular conditions (Meinertz et al., 1980).

Pharmacokinetic Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted in the body is crucial for drug development. Studies often involve administering a compound to healthy volunteers or animal models and measuring various pharmacokinetic parameters. For instance, the pharmacokinetics of intravenous paracetamol in elderly patients have been researched to optimize dosing and enhance safety (Liukas et al., 2011).

Potential Therapeutic Effects

Compounds are tested for their efficacy in treating specific diseases or conditions. This involves preclinical studies in cell lines or animal models, followed by clinical trials in humans. Research into the effects of specific compounds on sensory perception has shown the importance of N-methyl-D-aspartate (NMDA) receptors in processing sensory information, suggesting roles for compounds in modulating sensory perception and pain (Oye et al., 1992).

Biochemical Pathway Elucidation

Some compounds are used as tools to understand biochemical pathways. For example, the use of NMDA antagonists has provided insights into the role of NMDA receptors in sleep and anesthesia, highlighting how complex molecules can serve as biochemical tools for scientific discovery (Lydic & Baghdoyan, 2002).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-16-21-19(26-22-16)14-6-8-18(25)23(10-14)11-17(24)20-15-7-5-12(2)13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMJMHNLQPJMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.